5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a combination of pyrazole, thiadiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The thiadiazole moiety is then synthesized and coupled with the pyrazole derivative. Finally, the furan ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: Known for its anti-tubercular activity.
1-(4-Bromophenyl)-3,5-Dimethyl-1H-Pyrazole:
5-Bromo-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Pyrimidine: Another related compound with potential biological activity.
Uniqueness
What sets 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE apart is its unique combination of pyrazole, thiadiazole, and furan rings, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H14BrN5O2S |
---|---|
Molecular Weight |
396.26 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14BrN5O2S/c1-7-12(15)8(2)20(19-7)6-10-4-5-11(22-10)13(21)16-14-18-17-9(3)23-14/h4-5H,6H2,1-3H3,(H,16,18,21) |
InChI Key |
PKDFVKBJMFGPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN=C(S3)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.